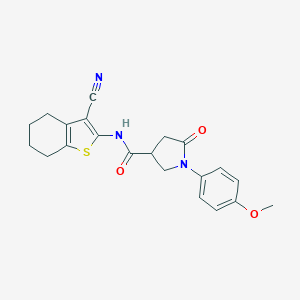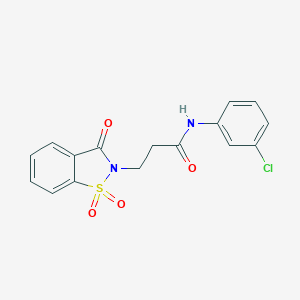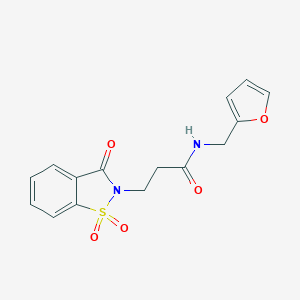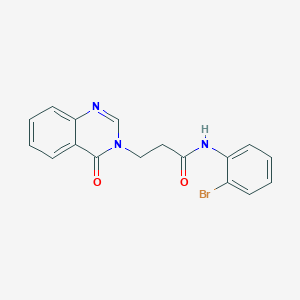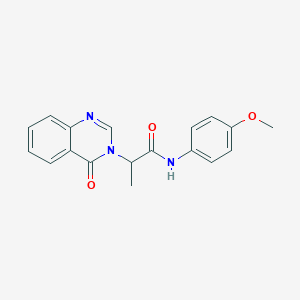
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as AG-1478, is a synthetic molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
AG-1478 specifically targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. AG-1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. AG-1478 has also been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 is a potent and specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity to non-cancer cells.
Zukünftige Richtungen
There are several future directions for the study of AG-1478. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the identification of biomarkers that can predict the response of tumors to EGFR inhibitors, including AG-1478. Additionally, the combination of AG-1478 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of AG-1478 in preclinical studies to identify novel targets for cancer therapy is an area of future research.
Synthesemethoden
The synthesis of AG-1478 involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloroquinoxaline in the presence of potassium carbonate to obtain 4-methoxyphenylquinoxaline. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate. Finally, the carboxylate group is converted to an amide using propanoyl chloride to obtain AG-1478.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been extensively studied for its potential use in cancer therapy, specifically in the treatment of tumors that are dependent on epidermal growth factor receptor (EGFR) signaling. It has been shown to inhibit the activity of EGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. AG-1478 has been studied in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting tumor growth.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(17(22)20-13-7-9-14(24-2)10-8-13)21-11-19-16-6-4-3-5-15(16)18(21)23/h3-12H,1-2H3,(H,20,22) |
InChI-Schlüssel |
QWXLIOXJSYENRI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
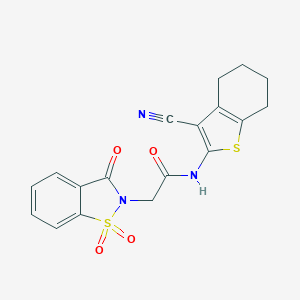
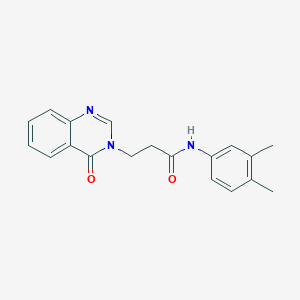
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
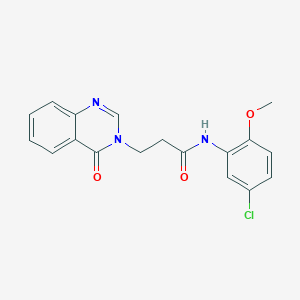
![ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278700.png)
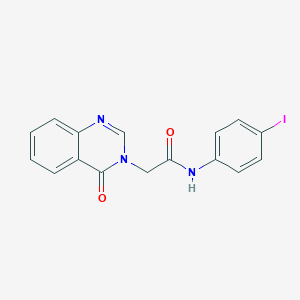
![Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278703.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278704.png)
